N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and an acetamide moiety linked to a tricyclic 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl group.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-2-12-20-21-16(25-12)19-11(22)7-24-15-14-13(17-8-18-15)9-5-3-4-6-10(9)23-14/h3-6,8H,2,7H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGCGFDQYFVOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine . This reaction enables the formation of the benzofuro-pyrimidine core. The thiadiazole moiety is then introduced through a nucleophilic substitution reaction, where the thioether linkage is formed by reacting the benzofuro-pyrimidine intermediate with an appropriate thiadiazole derivative .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or amines.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[740
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein-ligand interactions.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The benzofuro-pyrimidine core and thiadiazole moiety may enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()
- Structure : Features a 1,3,4-thiadiazole ring substituted with a phenyl group and an acetamide side chain. The trichloroethyl group enhances electrophilicity.
- Synthesis : Prepared via cyclization in concentrated sulfuric acid, achieving a 97.4% yield, indicating high efficiency .
- Key Differences : The absence of a tricyclic system and presence of chlorine atoms may reduce solubility compared to the target compound.
Pharmacopeial Thiadiazole Derivatives ()
- Examples :
- (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
- (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
- Key Differences : These β-lactam antibiotics incorporate thiadiazole-thioether groups, highlighting the role of sulfur in enhancing antimicrobial activity. The target compound’s tricyclic system may offer broader steric interactions .
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Structure : Oxadiazole analogues with indole substitutions.
- Key Differences : Replacement of thiadiazole with oxadiazole alters electronic properties (e.g., reduced sulfur-mediated hydrophobicity). The indole group may enhance CNS penetration compared to the ethyl-substituted tricyclic system in the target compound .
Pharmacokinetic and Pharmacodynamic Comparisons
Similarity Indexing ()
- Methodology : Tanimoto coefficient-based similarity indexing (70% similarity threshold) used to compare phytocompounds to SAHA (a histone deacetylase inhibitor).
- For example, aglaithioduline (~70% similarity to SAHA) shares comparable molecular properties (LogP, hydrogen bond donors/acceptors) .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-ylsulfanyl}acetamide is a synthetic compound that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a complex structure integrating thiadiazole and triazole moieties. Its IUPAC name indicates the presence of multiple functional groups that contribute to its biological properties.
Structural Formula
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 371.43 g/mol |
| Chemical Formula | C_{14}H_{18}N_{6}O_{2}S |
| CAS Number | 851130-15-9 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including the compound . In vitro tests have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
A study evaluated the cytotoxicity of several thiadiazole derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents like 5-Fluorouracil (5-FU).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(5-Ethyl...) | MCF-7 | 7.56 |
| N-(5-Ethyl...) | HepG2 | 9.6 |
| 5-Fluorouracil | MCF-7 | 6.80 |
The biological activity of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{8-oxa... is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies have shown that treatment with this compound can induce cell cycle arrest at the S and G2/M phases.
- Apoptosis Induction : Increased levels of pro-apoptotic factors (e.g., Bax) and activation of caspases were observed in treated cells.
Anti-inflammatory Activity
In addition to anticancer properties, derivatives of thiadiazole have been studied for their anti-inflammatory effects.
Experimental Findings
Research has demonstrated that these compounds can stabilize erythrocyte membranes and inhibit proteinase enzymes in vitro, suggesting potential applications in treating inflammatory conditions.
| Activity Type | Result (%) at 100 ppm |
|---|---|
| Erythrocyte Membrane Stabilization | 48.89 |
| Proteinase Inhibition | 51.08 |
Comparison with Related Compounds
Thiadiazole derivatives often share similar biological activities but may differ significantly in potency and selectivity.
Summary Table of Similar Compounds
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity (%) |
|---|---|---|
| N-(5-Methyl...) | 24.79 | 50.05 |
| N-(5-Ethyl...) | 7.56 | 48.89 |
| N-(5-Ethyl... with Piperazine Substituent | 3.77 | 55.61 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
